molecular formula C14H21Cl2N2O5P B11535815 Bis(2-chloroethyl) {1-[4-(dimethylamino)phenyl]-2-nitroethyl}phosphonate

Bis(2-chloroethyl) {1-[4-(dimethylamino)phenyl]-2-nitroethyl}phosphonate

Cat. No.: B11535815
M. Wt: 399.2 g/mol
InChI Key: KQHNBNWEZOEGLP-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) {1-[4-(dimethylamino)phenyl]-2-nitroethyl}phosphonate is a complex organophosphorus compound It is characterized by the presence of chloroethyl groups, a dimethylamino phenyl group, and a nitroethyl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloroethyl) {1-[4-(dimethylamino)phenyl]-2-nitroethyl}phosphonate typically involves multiple steps:

    Formation of the Nitroethyl Intermediate: The initial step involves the nitration of an appropriate ethyl compound to introduce the nitro group.

    Attachment of the Dimethylamino Phenyl Group: This step involves the reaction of the nitroethyl intermediate with a dimethylamino phenyl compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azido or thioether derivatives.

Scientific Research Applications

Chemistry

In chemistry, Bis(2-chloroethyl) {1-[4-(dimethylamino)phenyl]-2-nitroethyl}phosphonate is used as a precursor for the synthesis of various organophosphorus compounds

Biology

In biological research, this compound can be used to study the effects of organophosphorus compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the nitro and dimethylamino groups suggests possible applications in drug design, particularly in the development of anticancer agents.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, including flame retardants and plasticizers. Its reactivity makes it suitable for the production of various functional materials.

Mechanism of Action

The mechanism of action of Bis(2-chloroethyl) {1-[4-(dimethylamino)phenyl]-2-nitroethyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl)amine hydrochloride: Similar in structure but lacks the nitro and dimethylamino groups.

    Bis(2-chloroethyl)ether: Contains chloroethyl groups but lacks the phosphonate and aromatic components.

    Bis(2-chloroethyl)phosphonate: Similar phosphonate structure but lacks the nitro and dimethylamino groups.

Uniqueness

Bis(2-chloroethyl) {1-[4-(dimethylamino)phenyl]-2-nitroethyl}phosphonate is unique due to the combination of chloroethyl, nitro, and dimethylamino groups attached to a phosphonate moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H21Cl2N2O5P

Molecular Weight

399.2 g/mol

IUPAC Name

4-[1-[bis(2-chloroethoxy)phosphoryl]-2-nitroethyl]-N,N-dimethylaniline

InChI

InChI=1S/C14H21Cl2N2O5P/c1-17(2)13-5-3-12(4-6-13)14(11-18(19)20)24(21,22-9-7-15)23-10-8-16/h3-6,14H,7-11H2,1-2H3

InChI Key

KQHNBNWEZOEGLP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C[N+](=O)[O-])P(=O)(OCCCl)OCCCl

Origin of Product

United States

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